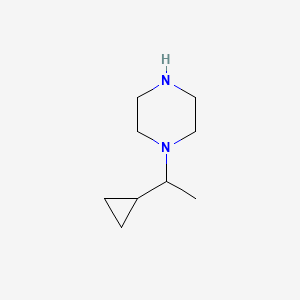
1-(1-Ciclopropiletil)piperazina
Descripción general
Descripción
1-(1-Cyclopropylethyl)piperazine is a chemical compound with the CAS Number: 1337880-65-5 . It has a molecular weight of 190.72 . The compound is stored at room temperature in an inert atmosphere .
Synthesis Analysis
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane . Recent advances in the synthesis of piperazines have focused on C–H functionalization . This method provides great synthetic opportunities for the introduction of structural variety at the carbon atoms of the piperazine core .Molecular Structure Analysis
The molecular formula of 1-(1-Cyclopropylethyl)piperazine is C9H19ClN2 . The InChI key is UGKISUHOWGGNME-UHFFFAOYSA-N . The average mass is 140.226 Da and the monoisotopic mass is 140.131348 Da .Chemical Reactions Analysis
The direct C–H functionalization of piperazines provides opportunities for the introduction of structural variety at the carbon atoms of the piperazine core .Physical And Chemical Properties Analysis
1-(1-Cyclopropylethyl)piperazine is a solid substance . More specific physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity were not found in the search results.Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Piperazina, de la que “1-(1-Ciclopropiletil)piperazina” es un derivado, se clasifica como el tercer heterociclo de nitrógeno más común en el descubrimiento de fármacos . Es prevalente en diversos agentes farmacológicos con propiedades ansiolíticas, antivirales, cardioprotectoras, anticancerígenas y antidepresivas .
Componente clave en medicamentos de gran éxito
Piperazina es el componente clave de varios medicamentos de gran éxito, como Imatinib (también comercializado como Gleevec) y Sildenafil, vendido como Viagra .
Mejora de los perfiles farmacológicos y farmacocinéticos
Los dos átomos de nitrógeno en el anillo de piperazina mejoran los perfiles farmacológicos y farmacocinéticos de los candidatos a fármacos que contienen piperazinas. Los sitios de los átomos de nitrógeno actúan como donantes/aceptores de enlaces de hidrógeno, ajustando así las interacciones con los receptores y aumentando la solubilidad en agua y la biodisponibilidad .
Ajuste de la geometría 3D
La presencia del nitrógeno adicional permite ajustar la geometría 3D en la posición distal del anillo de seis miembros, que no está fácilmente disponible con las morfolinas o las piperidinas, los análogos heterocíclicos de seis miembros más cercanos de las piperazinas .
Funcionalización C–H
Se han logrado avances importantes en la funcionalización C–H de los átomos de carbono del anillo de piperazina . Esto proporciona nuevas vías atractivas para la síntesis de los patrones de sustitución definidos de las piperazinas y amplía la creciente cartera en el conjunto de herramientas de piperazina para amplias aplicaciones en la investigación de química medicinal .
Propiedades únicas y aplicaciones potenciales
Mecanismo De Acción
Target of Action
The primary target of 1-(1-Cyclopropylethyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
1-(1-Cyclopropylethyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This action is mediated by its agonist effects upon the inhibitory GABA receptor .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor can influence various downstream effects, primarily related to the regulation of neuronal excitability .
Pharmacokinetics
It is known that the compound effectively migrates through biological membranes by means of passive diffusion . The lipophilicity of the studied compounds expressed as Log D falls within the range of 1.84–2.80, suggesting that they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
The primary result of the action of 1-(1-Cyclopropylethyl)piperazine is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s agonist effects on the GABA receptor, leading to hyperpolarization of nerve endings .
Action Environment
The action, efficacy, and stability of 1-(1-Cyclopropylethyl)piperazine can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly improved in an acidic environment . .
Safety and Hazards
Direcciones Futuras
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring to introduce more structural variety .
Análisis Bioquímico
Biochemical Properties
1-(1-Cyclopropylethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 1-(1-Cyclopropylethyl)piperazine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
1-(1-Cyclopropylethyl)piperazine has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Additionally, 1-(1-Cyclopropylethyl)piperazine has been found to alter metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-(1-Cyclopropylethyl)piperazine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, thereby affecting neurotransmission . Additionally, 1-(1-Cyclopropylethyl)piperazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Cyclopropylethyl)piperazine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that 1-(1-Cyclopropylethyl)piperazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(1-Cyclopropylethyl)piperazine vary with different dosages in animal models. At lower doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For example, in studies involving rodents, low doses of 1-(1-Cyclopropylethyl)piperazine were well-tolerated, but higher doses resulted in neurotoxic symptoms such as convulsions and tremors . These findings highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
1-(1-Cyclopropylethyl)piperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolism of fatty acids and amino acids, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with cytochrome P450 enzymes also plays a crucial role in its metabolic processing, influencing its overall bioavailability and activity .
Transport and Distribution
The transport and distribution of 1-(1-Cyclopropylethyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in certain tissues . The distribution of 1-(1-Cyclopropylethyl)piperazine is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
1-(1-Cyclopropylethyl)piperazine exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to particular cellular compartments, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 1-(1-Cyclopropylethyl)piperazine within these compartments can influence its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
1-(1-cyclopropylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8(9-2-3-9)11-6-4-10-5-7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIJAULSKAVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


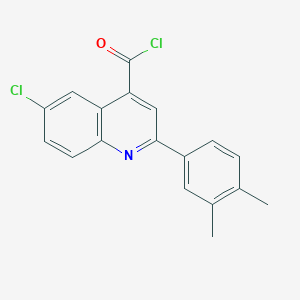

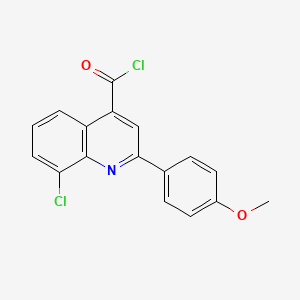
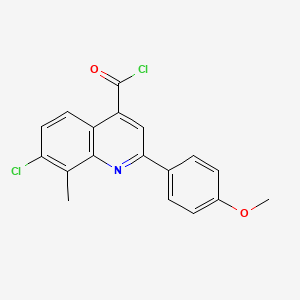
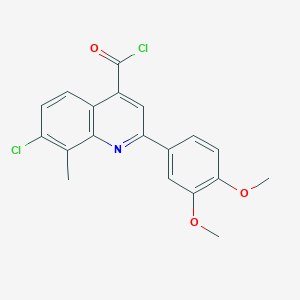
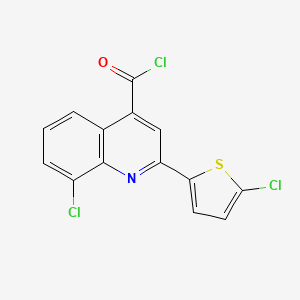

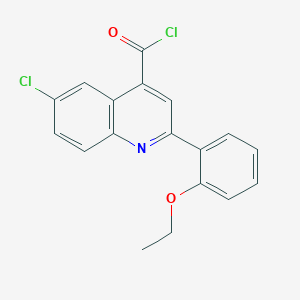
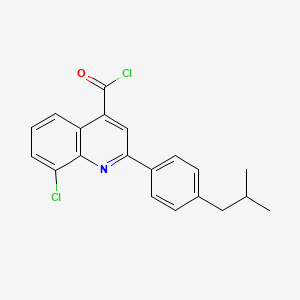
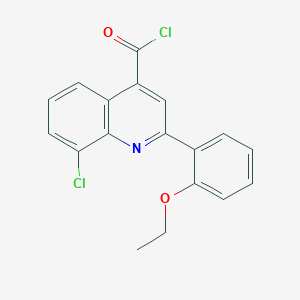
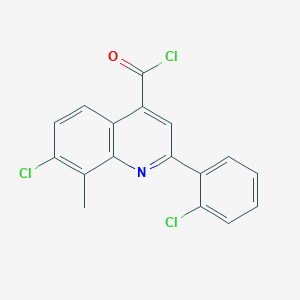
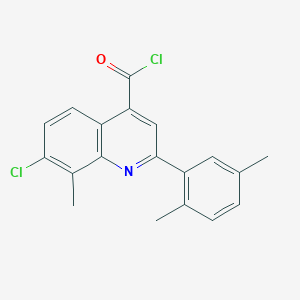
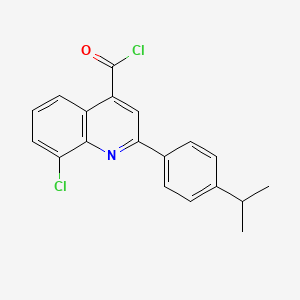
![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)
